
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is a complex organic compound that belongs to the family of pyridinium salts This compound is characterized by its unique structure, which includes three methylated pyridinium rings connected to a central pyridine core The trichloride form indicates the presence of three chloride ions associated with the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride typically involves the methylation of pyridine derivatives. One common method involves the reaction of 2,4,6-tris(4-pyridyl)pyridine with methyl iodide in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction proceeds through the formation of intermediate pyridinium salts, which are then converted to the final trichloride form by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations and neutral species, which are stable and exhibit distinct colors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations and neutral species with distinct electrochromic properties .
Scientific Research Applications
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Its unique chemical properties are being explored for potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride exerts its effects involves its redox properties. The compound can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including catalysis and energy storage. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
Comparison with Similar Compounds
Similar Compounds
Methyl viologen dichloride:
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with a similar structure but different chemical properties.
Uniqueness
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is unique due to its ability to form stable radical cations and its versatile redox behavior. These properties make it particularly useful in applications requiring stable electron transfer agents and electrochromic materials .
Properties
Molecular Formula |
C23H23Cl3N4 |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride |
InChI |
InChI=1S/C23H23N4.3ClH/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20;;;/h4-17H,1-3H3;3*1H/q+3;;;/p-3 |
InChI Key |
YUZRCFDETAYSHH-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)

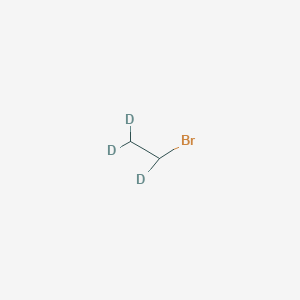


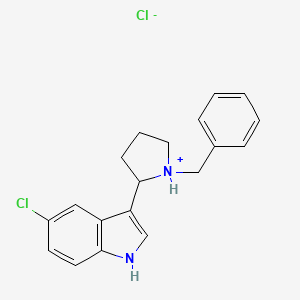
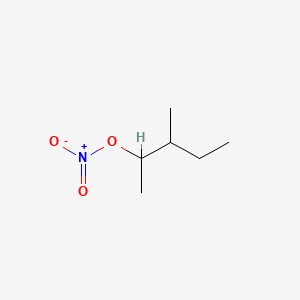

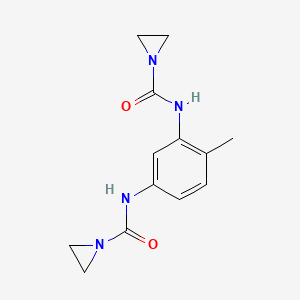
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
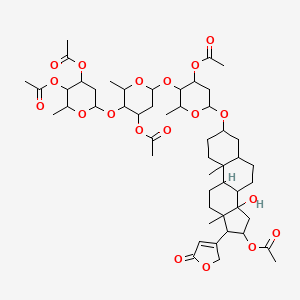

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)

